molecular formula C10H15ClN2O B2793710 N-[2-(Methylamino)ethyl]benzamide;hydrochloride CAS No. 1021188-75-9

N-[2-(Methylamino)ethyl]benzamide;hydrochloride

Cat. No.: B2793710
CAS No.: 1021188-75-9
M. Wt: 214.69
InChI Key: SLCUGVOWWCPBDH-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)ethyl]benzamide hydrochloride is a benzamide derivative characterized by a benzoyl group linked to a 2-(methylamino)ethylamine moiety via an amide bond, with the amine group protonated as a hydrochloride salt. This structural configuration confers both hydrophilicity (via the hydrochloride salt) and moderate lipophilicity, making it suitable for diverse pharmacological applications.

The methylaminoethyl substituent distinguishes this compound from other benzamides, influencing its electronic properties, solubility, and receptor-binding profiles. Such structural features are critical in medicinal chemistry, where minor substituent changes can significantly alter biological activity.

Properties

IUPAC Name

N-[2-(methylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-11-7-8-12-10(13)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCUGVOWWCPBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(Methylamino)ethyl]benzamide;hydrochloride is a compound with notable biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the empirical formula C10H14N2OHClC_{10}H_{14}N_{2}O\cdot HCl and a molecular weight of approximately 202.7 g/mol. The presence of the methanesulfonamide functional group enhances its solubility and reactivity, making it suitable for biological studies.

Enzyme Inhibition and Receptor Interaction

Research indicates that this compound exhibits significant enzyme inhibition properties. It interacts with specific receptors, modulating various biological pathways. This activity positions it as a candidate for therapeutic exploration in diseases where enzyme regulation is crucial.

  • Mechanism of Action : The compound's ability to bind to enzymes or receptors may alter their activity, which is essential for developing new therapeutic agents.

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For instance, benzamide derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Pathogen Activity
Staphylococcus aureusGood activity
Bacillus subtilisGood activity
Escherichia coliWeak activity
Pseudomonas aeruginosaWeak activity

Case Studies and Research Findings

  • Antiparasitic Activity : A phenotypic screening of compound libraries identified related benzamide derivatives with potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One compound demonstrated an in vitro EC50 of 0.001 μM and showed curative effects in murine models .
  • Synthesis and Pharmacological Evaluation : A series of novel benzamide derivatives were synthesized and evaluated for their pharmacological profiles. Among these, certain analogues exhibited promising activities against cancer cell lines, suggesting potential applications in oncology .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the structural components of benzamide derivatives to enhance their biological activity. Variations in the amine part of the molecule have been shown to significantly influence potency against various biological targets .

Scientific Research Applications

Medicinal Chemistry

N-[2-(Methylamino)ethyl]benzamide;hydrochloride has been explored for its role in the development of novel therapeutic agents. Its structural analogs have shown promise in treating various diseases, including parasitic infections and cancer.

Antiparasitic Activity

Research has identified derivatives of N-(2-aminoethyl)-N-phenyl benzamides as potent antiparasitic agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a specific analog demonstrated an in vitro EC50 of 0.001 μM and was effective in curing infected mice when administered orally . This highlights the compound's potential as a lead structure for developing new antiparasitic drugs.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have focused on the synthesis and biological evaluation of derivatives that target dihydrofolate reductase, a key enzyme in purine synthesis. These studies revealed significant antimicrobial and anticancer activities against various cancer cell lines, indicating that this compound could be a valuable scaffold for anticancer drug development .

Analgesic Properties

The analgesic properties of this compound have been documented in various studies. Compounds within this class have been found to alleviate pain effectively, showing activity comparable to traditional analgesics like morphine and methadone but with lower dependence liability .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against both bacterial and fungal strains. For example, synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating effective minimum inhibitory concentrations (MIC) that suggest strong antibacterial properties .

Summary Table of Applications

Application Details
Antiparasitic Effective against Trypanosoma brucei with EC50 = 0.001 μM; shows potential for drug development .
Anticancer Active against human colorectal carcinoma cell lines with significant potency .
Analgesic Comparable efficacy to morphine with lower dependence risk; effective for various pain types .
Antimicrobial Significant activity against multiple bacterial strains with low MIC values .

Chemical Reactions Analysis

Substitution Reactions

The methylaminoethyl group and amide nitrogen participate in nucleophilic substitution reactions. Key findings include:

Reagents/Conditions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., 1,4-dioxane) under basic conditions (Cs₂CO₃, K₂CO₃) to form tertiary amines .

  • Acylation: Reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine to yield substituted amides .

Example Reaction:

N-[2-(Methylamino)ethyl]benzamide+R-XCs2CO3, 1,4-dioxaneN-[2-(R-methylamino)ethyl]benzamide+HX\text{N-[2-(Methylamino)ethyl]benzamide} + \text{R-X} \xrightarrow{\text{Cs}_2\text{CO}_3, \ 1,4\text{-dioxane}} \text{N-[2-(R-methylamino)ethyl]benzamide} + \text{HX}

Key Data:

Reagent (R-X)SolventBaseYield (%)
Methyl iodide1,4-DioxaneCs₂CO₃88–92
Benzoyl chlorideTHFEt₃N85–90

Cyclization Reactions

Under controlled conditions, the compound undergoes cyclization to form heterocyclic structures:

Mechanism:

  • Michael Addition: The amine group attacks α,β-unsaturated carbonyl compounds (e.g., ethyl 3-oxobutanoate).

  • Tautomerization: Forms imine-enamine intermediates.

  • Aromatization: Loss of H₂O yields 2-aminopyridine derivatives .

Example Pathway:

N-[2-(Methylamino)ethyl]benzamide+DMF-DMACs2CO32-Aminopyridine Derivative\text{N-[2-(Methylamino)ethyl]benzamide} + \text{DMF-DMA} \xrightarrow{\text{Cs}_2\text{CO}_3} \text{2-Aminopyridine Derivative}

Optimized Conditions:

  • Solvent: 1,4-Dioxane

  • Base: Cs₂CO₃ (0.05 equiv)

  • Temperature: Reflux

  • Yield: 74–92%

Complex Formation

The hydrochloride salt interacts with borate ions to form ion-pair complexes, characterized by:

  • Synthesis: Reacts with sodium tetraphenyl borate in aqueous media.

  • Characterization: Confirmed via IR, NMR, and mass spectrometry.

Applications:

  • Enhanced solubility for biological assays.

  • Stabilization in pharmaceutical formulations.

Reaction Optimization Insights

  • Solvent Choice: 1,4-Dioxane outperforms acetone, ethanol, and acetonitrile in substitution/cyclization reactions due to its high polarity and boiling point .

  • Base Sensitivity: Cs₂CO₃ yields superior results compared to K₂CO₃ or t-BuOK .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations and Physicochemical Properties

The substituent on the benzamide nitrogen dictates physicochemical and pharmacological behavior. Key analogs and their properties include:

Compound Name Substituent Structure Key Properties Reference
N-[2-(Methylamino)ethyl]benzamide hydrochloride 2-(Methylamino)ethyl Hydrochloride salt enhances solubility; methyl group increases steric hindrance.
4-(Acetylamino)-N-[2-(diethylamino)ethyl]benzamide hydrochloride 2-(Diethylamino)ethyl, 4-acetylamino Higher lipophilicity due to diethyl group; acetylamino enhances hydrogen bonding.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl Aromatic methoxy groups improve CNS penetration and receptor affinity.
2-Amino-6-chloro-N-methylbenzamide N-methyl, 2-amino-6-chloro Chloro and amino groups influence crystal packing via N–H···O hydrogen bonds.

Structural Insights :

  • Steric and Electronic Effects: The methylaminoethyl group in the target compound provides a compact, basic side chain, contrasting with bulkier substituents (e.g., diethylaminoethyl in or phenethyl in ). This may reduce off-target interactions compared to more lipophilic analogs.
  • Crystal Packing: In 2-amino-6-chloro-N-methylbenzamide, dihedral angles between the benzene ring and amide group (68.39°) and N–H···O hydrogen bonding influence crystallinity . Similar intermolecular interactions likely govern the target compound’s solid-state behavior.
Pharmacological Activity and Receptor Binding

Benzamides exhibit diverse biological activities depending on substituents:

Serotonergic and Gastroprokinetic Activity
  • ML-1035 (4-amino-5-chloro-2-[2-(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide hydrochloride): Binds 5-HT₃ (Ki = 156 nM) and acts as a 5-HT₄ agonist (EC₅₀ = 1.4 µM in ileum assays) . The diethylaminoethyl group enhances 5-HT₃ affinity compared to simpler amines.
  • Metoclopramide :

    • Lower 5-HT₃ affinity (Ki = 232 nM) but similar 5-HT₄ agonism (EC₅₀ = 1.6 µM) .
  • Target Compound: The methylaminoethyl group may reduce 5-HT₃/5-HT₄ activity compared to ML-1035 due to decreased basicity and steric bulk.
Sigma Receptor Targeting
  • [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): High sigma receptor affinity (Kd = 5.80 nM) in prostate cancer cells, used for tumor imaging . The piperidinylethyl group optimizes receptor engagement, suggesting that the target compound’s methylaminoethyl group may offer weaker but selective binding.
Protein Kinase Inhibition
  • H-8 Dihydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide): Inhibits protein kinase C (PKC) with intermediate potency, influencing cytotoxic T-cell activity and proliferation . While structurally distinct (sulfonamide vs.

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